1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium
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Overview
Description
1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 3,4-dimethylimidazole with ethyl halides under basic conditions. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced imidazole derivatives.
Scientific Research Applications
1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Derivatives of imidazole, including this compound, are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the derivative .
Comparison with Similar Compounds
1-Ethyl-3,4-dimethyl-2,3-dihydro-1H-imidazol-1-ium can be compared with other imidazole derivatives such as:
1-Methylimidazole: Similar in structure but with different alkylation patterns, leading to variations in reactivity and biological activity.
2-Ethyl-4-methylimidazole: Another derivative with distinct substitution patterns, affecting its chemical and physical properties.
4,5-Diphenylimidazole: A more complex derivative with additional aromatic rings, used in different applications due to its unique properties
Properties
CAS No. |
174899-73-1 |
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Molecular Formula |
C7H15N2+ |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
1-ethyl-3,4-dimethyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2/c1-4-9-5-7(2)8(3)6-9/h5H,4,6H2,1-3H3/p+1 |
InChI Key |
FROUDYWQGUJRJT-UHFFFAOYSA-O |
Canonical SMILES |
CC[NH+]1CN(C(=C1)C)C |
Origin of Product |
United States |
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